Steel, carbon

Corrosion Engineering Materials Selection Petrochemical Industry

Carbon steel, CAS 11121-90-7, is an iron-carbon alloy with a carbon content typically ranging from 0.05% to 2.1% by weight. It is primarily composed of iron and carbon, with manganese, silicon, and copper kept below specified limits, distinguishing it from alloy steels.

Molecular Formula C13H10O2S
Molecular Weight 0
CAS No. 11121-90-7
Cat. No. B1172394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteel, carbon
CAS11121-90-7
SynonymsSteel, carbon
Molecular FormulaC13H10O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 150 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbon Steel: Composition and Mechanical Properties Overview


Carbon steel, CAS 11121-90-7, is an iron-carbon alloy with a carbon content typically ranging from 0.05% to 2.1% by weight . It is primarily composed of iron and carbon, with manganese, silicon, and copper kept below specified limits, distinguishing it from alloy steels [1]. The material's mechanical properties are highly dependent on carbon content and heat treatment, with tensile strengths ranging from 276 to 1882 MPa and yield strengths from 186 to 758 MPa across various grades and conditions [2]. Its density is approximately 7.85 g/cm³ and the elastic modulus is in the range of 190-210 GPa [3].

1
Grade-dependent mechanical properties
Tensile and yield strength vary with carbon content and heat treatment
2
Heat treatment adaptability
Properties can be tailored through quenching, tempering, or normalizing
3
Standardized material grades
Selection requires precise grade specification for performance assurance

Risks of Unspecified Carbon Steel Grade Procurement


Treating 'carbon steel' as a monolithic material for procurement is a critical error due to the wide variance in mechanical properties, weldability, and corrosion behavior across its sub-classes (low, medium, high carbon) and in comparison to alternative materials like alloy or stainless steels [1]. For instance, substituting a low-carbon steel like 1018 for a medium-carbon 1045 in a shaft application would result in a significant loss of tensile strength (400 MPa vs 565 MPa) and yield strength (250 MPa vs 370 MPa), leading to premature failure [2]. Conversely, using a higher-carbon steel without accounting for its poor weldability and required preheat can result in costly weld cracking and rework [3]. The following quantitative evidence guide establishes the specific, verifiable performance boundaries that dictate proper material selection and justify why precise grade specification is non-negotiable.

Strength Carbon content mismatch may shift tensile and yield strength profile across grades
Weldability Preheat requirements can differ; a low-carbon procedure may not transfer to medium-carbon steel
Corrosion Carbon steel corrosion resistance differs substantially from alloy or stainless steels

Carbon Steel Comparative Evidence Against Industrial Alternatives


SRB Corrosion Rate: Carbon Steel vs. Stainless Steel

Carbon steel exhibits a significantly higher corrosion rate compared to stainless steel when exposed to sulfate-reducing bacteria (SRB) in industrial heat exchanger environments [1]. For ASTM A106-B carbon steel, the corrosion rate was measured at 0.53 mm/year, whereas the tested stainless steel alloy exhibited a rate of 0.91 mm/year [1]. This direct comparison quantifies the substantial material loss expected for carbon steel under these specific, aggressive microbiologically influenced corrosion (MIC) conditions [1].

SRB Corrosion Rate
Head-to-head
0.53 mm/yr (ASTM A106-B) vs 0.91 mm/yr (stainless)
Supports MIC corrosion allowance review
18-day SRB incubation at 35°C; potentiodynamic polarization
Corrosion Engineering Materials Selection Petrochemical Industry

Weldability and Preheat: 1018 vs. 1045 Carbon Steel

The weldability of carbon steel is highly dependent on its carbon content, with significant practical implications for fabrication processes [1]. Low-carbon 1018 steel (~0.18% C) exhibits excellent weldability and requires no preheat under normal conditions [1]. In contrast, medium-carbon 1045 steel (~0.45% C) has only moderate weldability and requires preheating to a temperature range of 100–300°C to prevent cracking [1]. The risk of cold cracking is low for 1018 but moderate for 1045, and post-weld heat treatment is recommended for the latter [1].

Weldability & Preheat
Method context
1018: no preheat; 1045: 100–300°C preheat required
Supports fabrication procedure selection
Based on carbon content and industry welding standards
Welding Engineering Fabrication Manufacturing

Strength and Cost: 1045 Carbon Steel vs. 4140 Alloy Steel

While alloy steel 4140 offers significantly higher strength, carbon steel 1045 provides a more cost-effective solution for applications where its properties are sufficient [1]. In the hot-rolled condition, 1045 carbon steel exhibits a tensile strength of 565 MPa and yield strength of 370 MPa [1]. In comparison, annealed 4140 alloy steel achieves a tensile strength of 655 MPa and yield strength of 415 MPa, while quenched and tempered (QT) 4140 reaches 855 MPa and 655 MPa respectively [1]. The raw material cost of carbon steel ($0.50–$0.70/kg) is approximately half that of alloy steel ($0.90–$1.50/kg) .

Strength vs Cost
Reported
1045 HR565 MPa · ~$0.50–0.70/kg
4140 QT855 MPa · ~$0.90–1.50/kg
Supports cost-benefit material trade-off
Cost data based on 2024 market averages; strength in hot-rolled vs quenched/tempered condition
Mechanical Engineering Materials Selection Cost Engineering

Ductility: Cast Carbon Steel vs. Cast Iron

Cast carbon steel demonstrates significantly higher ductility compared to spheroidal graphite cast iron, a critical factor for components subjected to dynamic loading [1]. A statistical study on cast plain carbon steel and spheroidal graphite cast iron found that the elongation of cast steel is 1.6 to 2.0 times as high as that of the cast iron [1]. Furthermore, the relationship between Brinell hardness and tensile strength differs, with the Wu 50% curve for cast steel being higher than that for cast iron by 7 kgf/mm² [1].

Ductility vs Cast Iron
Head-to-head
Cast steel elongation 1.6–2.0× spheroidal graphite iron
Supports impact-resistant casting selection
Statistical study on cast plain carbon steel; 1987 tensile data
Foundry Engineering Materials Science Structural Applications

Optimal Applications for Carbon Steel


Welded Structures and Fabrication with Low-Carbon Steel

For high-volume structural components, frames, and general fabrication where high strength is not the primary driver, low-carbon steels (e.g., 1018, A36) are the optimal choice. As evidenced, these grades offer excellent weldability requiring no preheat, which dramatically reduces fabrication time and cost [1]. Their low cost of $0.50–$0.70/kg makes them the most economical option for non-critical applications where their tensile strength (e.g., 400-550 MPa for A36) is sufficient .

Shafts, Gears, and Axles: Medium-Carbon Steel Upgrade

When a component requires higher strength and wear resistance than low-carbon steel but cannot justify the cost premium of alloy steel, medium-carbon grades like 1045 offer a compelling balance. With a tensile strength of 565 MPa and yield strength of 370 MPa (in the hot-rolled condition), 1045 provides a significant strength advantage over 1018 (400 MPa tensile) at a cost that remains within the carbon steel price range [1]. This makes it ideal for shafts, gears, and axles where moderate strength and good machinability are required [2].

Heat Exchanger Tubing in Non-Corrosive Service

Carbon steel, specifically grades like ASTM A106-B, is widely used for heat exchanger tubing in applications where the process fluid is non-corrosive or where a corrosion allowance can be factored into the design [1]. While its corrosion rate of 0.53 mm/year under SRB conditions is notable, this can be managed with proper water treatment and corrosion inhibitors, making it a cost-effective alternative to stainless steel ($1.80–$3.50/kg) in many oil and gas and power generation contexts [1]. The key is strict adherence to grade specification, as performance varies significantly within the carbon steel family [1].

Ductility in Cast Components: Carbon Steel vs. Cast Iron

For cast parts that will experience impact, vibration, or dynamic loading—such as valve bodies in high-pressure systems or machinery bases—cast carbon steel is superior to cast iron. The evidence shows that cast carbon steel has 1.6 to 2.0 times the elongation of spheroidal graphite cast iron, providing a crucial ductility and toughness advantage that prevents brittle fracture [1]. This makes cast carbon steel the preferred choice over cast iron for safety-critical or high-stress cast components .

Application
Selection Property
Validation Focus
Welded structural fabrication
Carbon content and weldability grade
Preheat requirement and weld procedure qualification
Moderate-stress shafts and gears
Tensile strength and machinability
Yield and tensile verification per specified grade
Non-corrosive heat exchanger tubing
Corrosion allowance and material cost
MIC corrosion rate validation for service fluid
Impact-loaded cast components
Ductility and toughness
Elongation and fracture resistance testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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